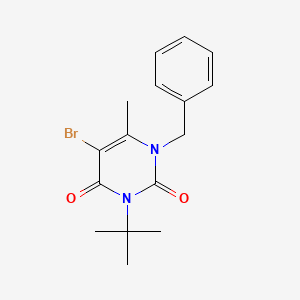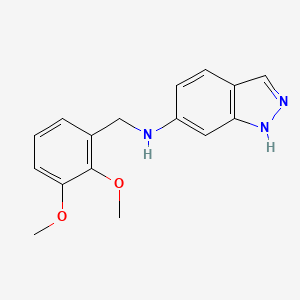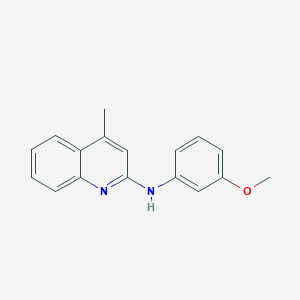![molecular formula C16H14ClN5O B5714497 N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)
N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential use in scientific research. CTAP is a tetrazole-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
作用机制
N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide acts as a selective antagonist of the mu-opioid receptor, meaning that it binds to the receptor and prevents the activation of downstream signaling pathways. This can lead to a decrease in the effects of opioid drugs, such as morphine, which also bind to the mu-opioid receptor. This compound has been shown to be highly selective for the mu-opioid receptor, with minimal binding to other opioid receptors.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, many of which are related to its activity at the mu-opioid receptor. In addition to its effects on pain and reward pathways in the brain, this compound has also been shown to have anti-inflammatory effects and to modulate immune system function. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
One advantage of using N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide in scientific research is its high selectivity for the mu-opioid receptor, which allows researchers to study the specific effects of this receptor without interference from other opioid receptors. This compound is also relatively stable and easy to handle in the lab. One limitation of using this compound is its relatively low potency compared to other opioid receptor antagonists, which can make it difficult to achieve the desired effects at lower concentrations.
未来方向
There are many potential future directions for research involving N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide. One area of interest is the role of the mu-opioid receptor in addiction and pain management, and how this compound can be used to better understand these processes. This compound may also have potential as a therapeutic agent for certain types of cancer, and further research is needed to explore this possibility. Additionally, new synthesis methods and modifications to the this compound structure may lead to improved potency and selectivity for the mu-opioid receptor, opening up new avenues for research and drug development.
合成方法
The synthesis of N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide is a multi-step process that involves several different chemical reactions. One common method for synthesizing this compound involves the reaction of 2-chlorobenzoyl chloride with sodium azide to form the corresponding 2-azido derivative. This compound is then reacted with 2-methylphenylhydrazine to form the tetrazole ring, which is further reacted with acetic anhydride to form the final product.
科学研究应用
N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. This compound has been used as a tool to study the role of the mu-opioid receptor in addiction, pain management, and other neurological disorders.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-11-6-2-3-7-12(11)16-19-21-22(20-16)10-15(23)18-14-9-5-4-8-13(14)17/h2-9H,10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBPGNCHHMWYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5714420.png)

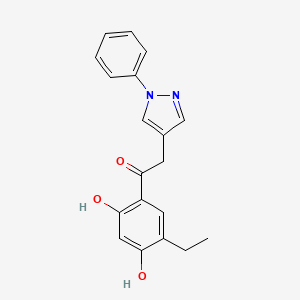
![N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5714444.png)
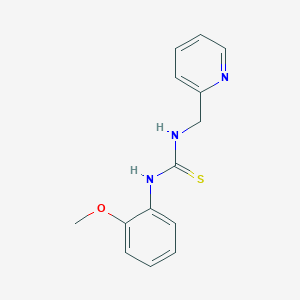
![N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5714460.png)
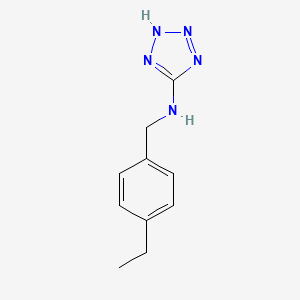
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714476.png)
